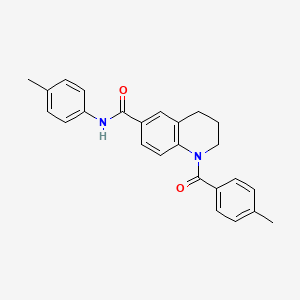
1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQCA has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in various studies. In
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in its various applications has been investigated in several studies. In the case of its use as a fluorescent probe for ROS, 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide reacts with ROS to form a highly fluorescent adduct, which can be detected and imaged using fluorescence microscopy. The selectivity of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for ROS is thought to be due to the presence of a quinoline ring in its structure, which can undergo redox reactions with ROS.
In the case of its use as an anti-cancer agent, the mechanism of action of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the activation of the caspase cascade, which leads to apoptosis in cancer cells. 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation and migration, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a range of biochemical and physiological effects in various studies. In addition to its ability to selectively react with ROS and induce apoptosis in cancer cells, 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to have antioxidant and anti-inflammatory properties. 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to scavenge free radicals and reduce oxidative stress in cells, as well as inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its high selectivity for ROS, which makes it a useful tool for monitoring ROS levels in living cells. 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also relatively easy to synthesize and purify, and its fluorescence properties make it easy to detect and image in cells. However, one limitation of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for detecting other reactive species in cells, such as reactive nitrogen species (RNS). Another area of interest is the optimization of the synthesis method of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to improve its yield and purity. Additionally, further studies are needed to investigate the potential of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as an anti-cancer agent, including its efficacy in animal models and its potential side effects.
Métodos De Síntesis
1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process starting with 4-methylbenzoyl chloride and 2-methylphenylamine. The intermediate product is then subjected to a series of reactions to form the final product, 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The synthesis method of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been reported in several studies, and the purity and yield of the compound can be optimized through modifications of the reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play important roles in various physiological processes, but their excessive accumulation can lead to oxidative stress and cell damage. 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for monitoring ROS levels in living cells.
In addition to its use as a fluorescent probe, 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential as an anti-cancer agent. Studies have shown that 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, a key pathway involved in apoptosis. 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)-N-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-5-9-19(10-6-17)25(29)27-15-3-4-20-16-21(11-14-23(20)27)24(28)26-22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDFMVYMWVKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

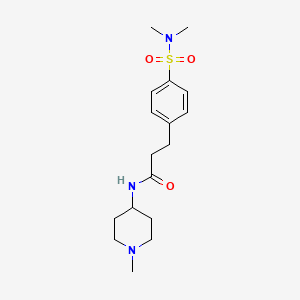



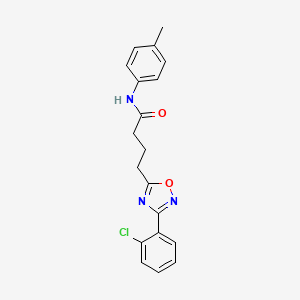

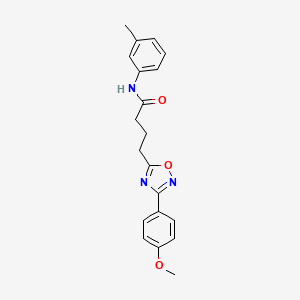
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)
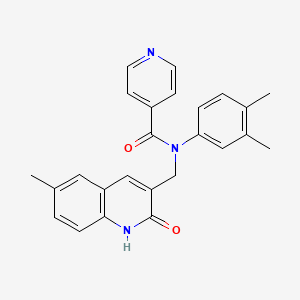



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)
